molecular formula C12H14O B14663841 tetracyclo[6.2.1.13,6.02,7]dodec-4-en-11-one CAS No. 36204-31-6

tetracyclo[6.2.1.13,6.02,7]dodec-4-en-11-one

Cat. No.: B14663841
CAS No.: 36204-31-6
M. Wt: 174.24 g/mol
InChI Key: IHNUWDSCTBUWKK-UHFFFAOYSA-N
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Description

Tetracyclo[62113,602,7]dodec-4-en-11-one is a complex organic compound with a unique polycyclic structure It is characterized by its four fused rings, which contribute to its stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetracyclo[6.2.1.13,6.02,7]dodec-4-en-11-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the polycyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Tetracyclo[6.2.1.13,6.02,7]dodec-4-en-11-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated analogs.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under various conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Tetracyclo[6.2.1.13,6.02,7]dodec-4-en-11-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism by which tetracyclo[6.2.1.13,6.02,7]dodec-4-en-11-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The polycyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Tetracyclo[6.2.1.13,6.02,7]dodec-4-ene: A closely related compound with a similar structure but lacking the ketone functional group.

    Tetracyclo[6.2.1.13,6.02,7]dodec-4-en-11-ol: An analog with a hydroxyl group instead of a ketone.

Uniqueness

Tetracyclo[6.2.1.13,6.02,7]dodec-4-en-11-one is unique due to its specific functional group, which imparts distinct reactivity and potential applications compared to its analogs. The presence of the ketone group allows for additional chemical transformations and interactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

tetracyclo[6.2.1.13,6.02,7]dodec-4-en-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c13-12-8-3-4-9(12)11-7-2-1-6(5-7)10(8)11/h1-2,6-11H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNUWDSCTBUWKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3C4CC(C3C1C2=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80957604
Record name 1,4,4a,5,6,7,8,8a-Octahydro-1,4:5,8-dimethanonaphthalen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36204-31-6
Record name 1,4:5,8-Dimethanonaphthalen-9-one, 1,4,4a,5,6,7,8,8a-octahydro-, (1alpha,4alpha,4aalpha,5beta,8beta,8aalpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036204316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,4a,5,6,7,8,8a-Octahydro-1,4:5,8-dimethanonaphthalen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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